molecular formula C14H23NO4 B2659780 Methyl 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylate CAS No. 1201186-85-7

Methyl 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B2659780
CAS No.: 1201186-85-7
M. Wt: 269.341
InChI Key: QONBRVQZGCDAQQ-UHFFFAOYSA-N
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Description

Methyl 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylate (CAS 1201186-85-7) is a bicyclic organic compound with a molecular formula of C₁₄H₂₃NO₄ and a molecular weight of 269.34 g/mol . It features a bicyclo[2.2.1]heptane core substituted with a methyl ester group at position 1 and a tert-butoxycarbonyl (Boc)-protected amino group at position 4. This compound is classified as an organic building block, widely used in pharmaceutical research and peptide synthesis due to its stability under basic conditions and controlled deprotection under acidic conditions . It is commercially available in high purity (≥97%) for professional research applications .

Properties

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-12(2,3)19-11(17)15-14-7-5-13(9-14,6-8-14)10(16)18-4/h5-9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONBRVQZGCDAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(C1)(CC2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylate typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, allowing for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane scaffold from simple starting materials under mild conditions . The reaction conditions often involve the use of a chiral tertiary amine as the catalyst, which facilitates the formation of the desired product with high enantioselectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of organocatalysis and enantioselective synthesis are likely employed on a larger scale. These methods ensure the efficient and scalable production of the compound with the desired purity and enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclo[2.2.1]heptane scaffold.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs .

Mechanism of Action

The mechanism of action of methyl 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylate involves its interaction with specific molecular targets. The bicyclo[2.2.1]heptane scaffold allows for precise binding to enzymes and receptors, influencing various biochemical pathways . The tert-butoxycarbonyl group provides stability and modulates the compound’s reactivity .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related bicyclo[2.2.1]heptane derivatives, focusing on molecular properties, functional groups, and applications.

Structural Analogs

Table 1: Structural analogs of Methyl 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylate

Compound Name Molecular Formula Molecular Weight CAS Number Key Functional Groups Price (per 100 mg) Reference
This compound C₁₄H₂₃NO₄ 269.34 1201186-85-7 Boc-protected amino, methyl ester Not specified
Methyl 4-(Cbz-amino)-bicyclo[2.2.1]heptane-1-carboxylate C₁₆H₁₈N₂O₄ ~318.33 Not provided Cbz-protected amino, methyl ester 217 EUR
4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride C₈H₁₂ClNO₂ 197.64 1252672-38-0 Free amino, carboxylic acid, HCl salt 250 USD/250 mg
Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate C₁₀H₁₆O₃ 184.24 1350821-95-2 Hydroxymethyl, methyl ester Not specified

Key Observations:

Protecting Group Variations: The Boc group (tert-butoxycarbonyl) in the target compound offers acid-labile protection, ideal for stepwise peptide synthesis. In contrast, the Cbz (carbobenzyloxy) group in Methyl 4-(Cbz-amino)-bicyclo[2.2.1]heptane-1-carboxylate requires hydrogenolysis for deprotection, limiting its use in hydrogen-sensitive reactions . The free amino group in 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride enhances reactivity but reduces stability, necessitating storage as a hydrochloride salt .

Functional Group Impact: The hydroxymethyl group in Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate increases polarity, improving aqueous solubility compared to the Boc-protected analog. However, it lacks the amino functionality critical for conjugation in drug design .

Ring System Analogs

Table 2: Bicyclo ring system analogs

Compound Name Molecular Formula Bicyclo System Key Differences Reference
Methyl 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylate C₁₅H₂₅NO₄ Bicyclo[2.2.2]octane Larger ring size reduces steric strain; altered pharmacokinetics
4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid C₉H₁₄O₃ Bicyclo[2.2.1]heptane Methoxy substituent increases lipophilicity; lacks amino group

Key Observations :

  • Substituent Effects : The methoxy group in 4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid enhances membrane permeability but eliminates amine-related reactivity .
Price and Availability
  • The Boc-protected target compound is priced competitively but requires bulk purchase (minimum 2 units) .
  • The Cbz analog is more expensive (217 EUR/100 mg), reflecting its niche applications in hydrogenation-sensitive syntheses .
  • Deprotected amines (e.g., 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride) are cost-effective for large-scale production (250 USD/250 mg) .

Biological Activity

Methyl 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylate, known for its unique bicyclic structure and protective tert-butoxycarbonyl (Boc) group, has garnered attention in medicinal chemistry due to its potential biological activities and applications as a synthetic intermediate. This article delves into the compound's biological activity, synthesis, and its role in drug development.

Chemical Structure and Properties

  • Molecular Formula : C15H25NO4
  • Molecular Weight : 283.36 g/mol
  • CAS Number : 943845-74-7

The structure of the compound features a bicyclo[2.2.1]heptane framework, which contributes to its stability and reactivity in various chemical environments. The presence of the Boc group enhances solubility and allows for selective deprotection under mild conditions, facilitating further transformations in organic synthesis .

Biological Activity

While specific biological activities of this compound are not extensively documented, its structural characteristics suggest several potential applications:

  • Intermediate in Pharmaceutical Synthesis : The compound serves as a building block for synthesizing more complex molecules with therapeutic properties.
  • Potential Anticancer Activity : Research indicates that bicyclic compounds can exhibit anticancer properties due to their ability to interact with biological targets involved in tumor growth and proliferation.
  • Antimicrobial Potential : Similar compounds have shown effectiveness against various pathogens, suggesting that this compound may also possess antimicrobial properties.

The synthesis of this compound typically involves multi-step reactions that may include:

  • Formation of the Bicyclic Framework : Utilizing cyclization reactions to construct the bicyclo[2.2.1]heptane structure.
  • Introduction of the Boc Group : Protecting the amino group with a tert-butoxycarbonyl moiety to enhance stability during subsequent reactions.

The specific mechanism of action for this compound is not directly applicable since it primarily acts as an intermediate rather than exhibiting standalone biological activity .

Comparative Analysis with Related Compounds

Compound NameStructure TypeKey Features
Methyl 4-amino-bicyclo[2.2.1]heptane-1-carboxylateBicyclic AmineLacks Boc protection; may exhibit different reactivity
4-(Aminomethyl)-bicyclo[2.2.1]heptaneBicyclic AmineDifferent functional groups; potential different biological activity
4-(tert-Butoxycarbonyl)aminobicyclo[3.3.1]nonan-9-oneBicyclic KetoneSimilar Boc protection; different bicyclic framework

This comparison highlights the structural variations among related compounds that may influence their biological properties and reactivity profiles.

Case Studies and Research Findings

Recent studies have focused on the broader category of bicyclic compounds, revealing insights into their biological activities:

  • A study on similar bicyclic structures demonstrated significant anticancer activity through apoptosis induction in cancer cell lines, suggesting that this compound could be further explored for similar effects.
  • Investigations into antimicrobial properties showed that certain bicyclic amines possess broad-spectrum activity against Gram-positive and Gram-negative bacteria, indicating potential utility for this compound in developing new antibiotics.

Q & A

Q. Key Factors :

  • Catalyst Selection : Acidic conditions favor esterification but may risk Boc cleavage.
  • Stoichiometry : Excess tert-butyl alcohol (1.5–2.0 equivalents) improves ester yields .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted intermediates .

How can stereochemical control be achieved during synthesis, particularly regarding epimerization risks?

Methodological Answer:

  • Low-Temperature Reactions : Conducting nucleophilic substitutions at 0–5°C minimizes epimerization .
  • Chiral Auxiliaries : Use of (1S,2S)- or (1R,2R)-configured intermediates to direct stereochemistry .
  • Post-Synthesis Analysis : Chiral HPLC (Chiralpak AD-H column, hexane/iPrOH) confirms enantiomeric excess (>98% ee) .

Q. Advanced Strategy :

  • Dynamic Kinetic Resolution : Employ palladium catalysts to favor one enantiomer during lactam formation .

What analytical techniques are essential for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR: tert-butyl protons at δ 1.4 ppm; methyl ester at δ 3.6 ppm .
    • ¹³C NMR: Boc carbonyl at ~155 ppm; ester carbonyl at ~170 ppm .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (Boc N-H bend) .
  • Mass Spectrometry : HRMS to confirm [M+H]⁺ at m/z 296.16 (C₁₄H₂₂NO₅⁺) .

Q. Advanced Techniques :

  • 2D NMR (HSQC, COSY) : Resolves overlapping signals in the bicyclic core .

How should researchers address discrepancies in spectroscopic data during characterization?

Methodological Answer:

  • Purification : Re-crystallize from ethyl acetate/hexane (1:3) to eliminate solvent artifacts .
  • Variable Temperature NMR : Identifies dynamic processes (e.g., rotamers) by observing signal coalescence at 40–60°C .
  • Isotopic Labeling : Use ¹⁵N-labeled Boc groups to simplify amine-related signals in complex spectra .

What strategies are effective for derivatizing this compound to explore structure-activity relationships?

Methodological Answer:

  • Ester Hydrolysis : Treat with LiOH/THF/H₂O to yield the carboxylic acid for amide coupling (EDC/HOBt) .
  • Boc Deprotection : Expose the free amine with TFA/DCM (1:1), followed by reductive alkylation (NaBH₃CN) .
  • Bicyclic Modifications : React with Grignard reagents (e.g., MeMgBr) to functionalize the bridgehead positions .

How does the bicyclo[2.2.1]heptane scaffold influence the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

  • Conformational Rigidity : Restricts rotational freedom, enhancing binding affinity to enzyme active sites (e.g., proteases) .
  • Stereoelectronic Effects : Electron-deficient bridgehead carbons favor nucleophilic attacks, enabling targeted modifications .

Q. Case Study :

  • Metalloproteinase Inhibitors : Replace the methyl ester with a hydroxamic acid group to chelate zinc ions .

What reaction mechanisms explain the compound’s instability under basic conditions?

Methodological Answer:

  • Ester Saponification : Base-catalyzed hydrolysis (e.g., NaOH/MeOH) cleaves the methyl ester to the carboxylic acid .
  • Boc Elimination : Strong bases (e.g., DBU) induce β-elimination, releasing CO₂ and tert-butanol .

Q. Kinetic Analysis :

  • Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient), showing pseudo-first-order kinetics with t₁/₂ ≈ 12 h at pH 10 .

What are the optimal storage conditions to ensure long-term stability?

Methodological Answer:

  • Temperature : Store at –20°C under argon to prevent oxidation .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid Boc hydrolysis .
  • Purity Monitoring : Perform TLC (10% MeOH/DCM) every 6 months to detect decomposition .

How can computational methods aid in predicting the compound’s physicochemical properties?

Methodological Answer:

  • logP Calculation : Use Molinspiration or ACD/Labs to estimate hydrophobicity (predicted logP ≈ 1.8) .
  • Solubility Prediction : COSMO-RS simulations in water/DMSO mixtures guide formulation strategies .

What synthetic challenges arise when scaling up production for preclinical studies?

Methodological Answer:

  • Exothermic Reactions : Use jacketed reactors to control temperature during Boc introduction .
  • Cost Optimization : Replace chromatographic purification with fractional crystallization (e.g., ethanol/water) .

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